8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes methoxy groups, nitrophenyl groups, and a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases and elevated temperatures.
Introduction of methoxy groups: Methoxylation is usually achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of nitrophenyl groups: This step involves nitration reactions, where nitro groups are introduced using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Formation of the sulfanyl linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where methoxy or nitrophenyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation products: Quinazoline oxides
Reduction products: Amino derivatives
Substitution products: Various substituted triazoloquinazolines
Scientific Research Applications
8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline can be compared with other similar compounds, such as:
Triazoloquinazolines: Compounds with similar core structures but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups but different core structures.
Methoxy-substituted compounds: Compounds with methoxy groups but different overall structures.
Biological Activity
8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazoloquinazoline core with multiple functional groups that may influence its biological activity. The presence of methoxy and nitrophenyl groups suggests potential for interactions with biological targets.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of triazoloquinazoline derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds ranged from 2.44 to 9.43 μM, indicating strong anti-cancer properties .
Compound | Cell Line | IC50 (μM) |
---|---|---|
16 | HepG2 | 6.29 |
16 | HCT-116 | 2.44 |
17 | HepG2 | 7.10 |
18 | HCT-116 | 8.50 |
These findings suggest that structural modifications can enhance cytotoxicity, particularly through the introduction of specific substituents that improve binding affinity to target proteins or DNA.
The proposed mechanism for the cytotoxic effects of these compounds includes:
- DNA Intercalation : The triazoloquinazoline structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
- Topoisomerase II Inhibition : Some derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication . This inhibition can lead to increased DNA damage and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of triazoloquinazolines is highly dependent on their chemical structure. Modifications at various positions can lead to variations in potency:
- Nitro Groups : The presence of nitro groups has been associated with enhanced lipophilicity and improved cellular uptake.
- Methoxy Substituents : Methoxy groups may facilitate hydrogen bonding with biological targets, enhancing binding affinity.
Case Studies
Several studies have documented the synthesis and evaluation of triazoloquinazolines:
- Synthesis and Evaluation : A study synthesized a series of quinazoline derivatives and assessed their activity against cancer cell lines, revealing a correlation between structural modifications and increased cytotoxicity .
- Comparative Analysis : Comparative studies showed that certain derivatives exhibited superior activity against HepG2 cells compared to others, emphasizing the importance of specific functional groups in enhancing efficacy .
Properties
IUPAC Name |
8,9-dimethoxy-2-(4-nitrophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O6S/c1-35-20-11-18-19(12-21(20)36-2)25-24(37-13-14-3-7-16(8-4-14)29(31)32)28-23(18)26-22(27-28)15-5-9-17(10-6-15)30(33)34/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVIDZLIHZLDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.